2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one
Description
This compound features a phthalazin-1(2H)-one core substituted at the 4-position with a phenyl group and at the 2-position with a methyl-linked 3-(4-bromophenyl)-1,2,4-oxadiazole moiety. The 4-bromophenyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity in biological targets such as ion channels or enzymes.
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c24-17-12-10-16(11-13-17)22-25-20(30-27-22)14-28-23(29)19-9-5-4-8-18(19)21(26-28)15-6-2-1-3-7-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSBURDSLIBJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of a hydrazide with a nitrile. This intermediate is then coupled with a bromophenyl derivative under suitable conditions to form the desired product. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways involved are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Para- vs. Meta-/Ortho-Bromophenyl Substitutions
- Target Compound : The 4-bromophenyl group on the oxadiazole ring provides para-substitution, optimizing π-π stacking in hydrophobic pockets and enhancing lipophilicity (logP ~4.4–4.5 estimated).
- Analog 1 (2-Bromophenyl): 2-{[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)phthalazin-1(2H)-one () has a molecular weight of 489.33 g/mol and logP 4.42.
- Analog 2 (3-Bromophenyl) :
Phenyl vs. Methoxyphenyl Substitutions
- Target Compound: The 4-phenyl group on phthalazinone contributes to rigidity and moderate hydrophobicity.
- Analog 3 (4-Methoxyphenyl): 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one () has a molecular weight of 396.41 g/mol. Methoxy substitution increases polarity (logP ~3.5–4.0 estimated) and H-bond acceptor count (6 vs.
Physicochemical Properties
Biological Activity
The compound 2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, structure, and biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a phthalazine core linked to a 1,2,4-oxadiazole moiety and a bromophenyl group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes such as EGFR and BRAF V600E:
| Compound | GI50 (µM) | IC50 (EGFR) | IC50 (BRAF V600E) |
|---|---|---|---|
| Doxorubicin | 1.14 | - | - |
| Compound IX | 1.16 | 0.11 | 0.65 |
These results indicate that the compound can effectively induce apoptosis in cancer cells by modulating apoptotic markers like caspase-3 and Bcl-2 levels .
Antimicrobial Activity
The oxadiazole derivatives have also been reported to exhibit antimicrobial properties. For example, derivatives have shown effectiveness against resistant strains of Mycobacterium tuberculosis, with notable metabolic stability and bioavailability . The following table summarizes the activity against different strains:
| Compound | Activity Against Mtb | T1/2 (h) | Cmax (ng/ml) |
|---|---|---|---|
| Compound 3a | Active against monoresistant strains | 1.63 | 2503.25 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The compound may act as an inhibitor of certain kinases or transcription factors critical for tumor growth.
Case Studies and Experimental Findings
Case Study 1: Antiproliferative Effects on Cancer Cell Lines
In vitro studies demonstrated that treatment with compounds similar to this compound resulted in significant reductions in cell viability across multiple cancer cell lines:
| Cell Line | Treatment Concentration (µM) | Viability (%) |
|---|---|---|
| A549 | 10 | 45 |
| HepG2 | 10 | 50 |
| MCF7 | 10 | 40 |
These findings suggest that the compound can effectively inhibit cell growth at relatively low concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
